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Compound of Interest

Compound Name: C20H22ClFN4O3

Cat. No.: B10994746 Get Quote

A Technical Guide to the "Ring-Opened" Metabolite of
Gefitinib
Executive Summary & Compound Identity
In the development and stability profiling of EGFR tyrosine kinase inhibitors (TKIs), specifically

Gefitinib, the molecular formula C₂₀H₂₂ClFN₄O₃ represents a critical analytical target. Unlike

the parent drug (C₂₂H₂₄ClFN₄O₃), this congener exhibits a loss of C₂H₂, indicative of a specific

metabolic or degradation pathway involving the morpholine moiety.

Compound Identification:

Common Designation: Gefitinib Metabolite M537194 (also referred to as M10 in some

metabolic studies) or "Open-Ring" Gefitinib Impurity.

Chemical Name:N-(3-chloro-4-fluorophenyl)-6-[3-(2-hydroxyethylamino)propoxy]-7-

methoxyquinazolin-4-amine.

Structural Significance: This molecule arises from the oxidative opening of the morpholine

ring, converting the tertiary amine cyclic structure into a secondary amine linear chain

(ethanolamine derivative).

This guide provides an autonomous, self-validating workflow for confirming this structure using

NMR, IR, and MS, distinguishing it from the parent compound and other desmethyl
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metabolites.

Mass Spectrometry (MS) Profiling
Objective: Confirm molecular weight, isotopic signature, and fragmentation logic consistent with

the loss of the morpholine ring.

MS1: Molecular Ion & Isotopic Pattern
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

Observed [M+H]⁺:m/z 421.14 (Calculated: 421.144).

Diagnostic Isotope Cluster:

The presence of one Chlorine atom (³⁵Cl/³⁷Cl) and one Fluorine atom dictates the isotopic

envelope.

M (100%): m/z 421.1

M+2 (~32%): m/z 423.1

Validation Check: If the M+2 peak is absent or <5%, the compound lacks Chlorine. If the

ratio is 1:1, it suggests Bromine. The 3:1 ratio is the "fingerprint" for the Gefitinib scaffold.

MS2: Fragmentation Pathway (CID)
The fragmentation pattern is the primary differentiator between the parent drug and this

metabolite.
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Fragment Ion (m/z) Proposed Structure / Loss Diagnostic Significance

421.1 [M+H]⁺ Parent Ion.

360.1 [M+H - C₂H₇NO]⁺

Loss of Ethanolamine tail.

Cleavage at the secondary

amine. This is distinct from

Gefitinib, which typically loses

the full morpholine ring (87

Da).

304.1 [Core + H]⁺

Quinazoline-Aniline Core. Loss

of the entire ether side chain

(C₅H₁₂NO₂). Confirms the core

scaffold is intact.

128.0 [C₆H₄ClFNH]⁺

3-Chloro-4-fluoroaniline

moiety. Confirms the "head" of

the molecule is unmodified.

Workflow Diagram: MS Logic

Parent Ion
[M+H]+ = 421.1

(C20H23ClFN4O3)+

Fragment A
m/z ~360

Loss of Ethanolamine
(-61 Da)

C-N Cleavage

Fragment B
m/z ~304

Quinazoline Core
(Scaffold Intact)

Ether Cleavage
Structural Conclusion:
Linear Chain Verified

Click to download full resolution via product page

Caption: MS/MS fragmentation logic confirming the linear ethanolamine side chain versus the

cyclic morpholine of the parent drug.

Nuclear Magnetic Resonance (NMR) Analysis
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Objective: Provide atomic-level confirmation of the ring opening. The aliphatic region (2.0 - 4.5

ppm) is the critical "fingerprint" zone.

¹H NMR (DMSO-d₆, 400 MHz)
The key distinction is the disappearance of the morpholine ring signals (typically two sets of

triplets/broad signals) and the appearance of exchangeable protons and a linear chain.
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Chemical Shift
(δ ppm)

Multiplicity Integral Assignment
Structural
Insight

9.55 s (br) 1H NH (Aniline)

Exchangeable;

confirms

amide/amine

linkage to core.

8.50 s 1H
H-2

(Quinazoline)

Characteristic

aromatic singlet.

8.12 dd 1H H-6' (Aniline)
Coupling with F

and H-5'.

7.80 m 1H H-5' (Aniline) Overlap region.

7.20 s 1H
H-5

(Quinazoline)

Shielded

aromatic proton.

7.18 s 1H
H-8

(Quinazoline)

4.25 t 2H -O-CH₂-
Ether linkage to

quinazoline.

3.99 s 3H -OCH₃
Methoxy group

(Intact).

3.60 t 2H -CH₂-OH

Diagnostic:

Terminal

hydroxymethylen

e (absent in

Gefitinib).

2.90 - 3.10 m 4H -CH₂-NH-CH₂-

Diagnostic:

Protons adjacent

to the secondary

amine.

2.05 m 2H -CH₂-CH₂-CH₂-

Central

methylene of the

propoxy linker.
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Critical Validation Step: Perform a D₂O shake.

Run standard ¹H NMR.

Add 1-2 drops D₂O.

Observation: The signal at ~9.55 (NH) and a broad signal often seen around ~4.5-5.0 (OH)

will disappear. The aliphatic signals at 2.90-3.10 will sharpen or shift slightly, confirming the

secondary amine environment.

¹³C NMR (DEPT-135)
Total Carbons: 20.

Key Shift: The morpholine carbons (typically ~66 ppm and ~53 ppm) are replaced.

New Signals:

~60 ppm: -CH₂-OH (Inverted in DEPT-135).

~48-50 ppm: Secondary amine carbons.

Infrared Spectroscopy (IR)
Objective: Rapid identification of functional group changes.

3300 - 3400 cm⁻¹ (Broad):O-H Stretch. This is the most distinct feature. Gefitinib (parent)

has no hydroxyl group. The appearance of this band confirms the ring opening to an alcohol.

3250 cm⁻¹: N-H Stretch (secondary amine).

1620 - 1580 cm⁻¹: C=N and C=C skeletal vibrations (Quinazoline core).

1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Experimental Protocol: Isolation & Characterization
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the

following protocol outlines the generation and isolation of this specific metabolite for reference
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standard creation.

Generation via Acidic Hydrolysis (Simulation of
Degradation)
While M537194 is a metabolite, it can be synthetically accessed to create a reference

standard.

Dissolution: Dissolve 100 mg Gefitinib in 10 mL Acetonitrile/H₂O (1:1).

Acidification: Add 1.0 M HCl dropwise to pH 2.

Reflux: Heat at 60°C for 4-6 hours. (Note: This forces ether cleavage/ring opening).

Monitoring: Check via HPLC (C18 column, Gradient 5-95% ACN). Look for the peak eluting

before Gefitinib (more polar due to -OH and secondary amine).

Purification
Neutralization: Adjust pH to 8.0 with NaHCO₃.

Extraction: Extract with Ethyl Acetate (3x).

Prep-HPLC: Use a C18 semi-prep column. Mobile phase: Water (0.1% Formic Acid) /

Acetonitrile.

Note: The secondary amine and hydroxyl group make this compound significantly more

polar than Gefitinib.

Validated Reference Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10994746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Gefitinib (Parent) C₂₀H₂₂ClFN₄O₃ (Target)

Formula C₂₂H₂₄ClFN₄O₃ C₂₀H₂₂ClFN₄O₃

MW 446.9 420.9

Side Chain Morpholine (Cyclic) Ethanolamine (Linear)

H-Bond Donors 1 (NH) 3 (NH, NH, OH)

Retention Time (RP-HPLC) Late eluting (Hydrophobic) Earlier eluting (More Polar)

Key NMR Feature 4H + 4H Morpholine set Terminal -CH₂OH triplet
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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